Cas no 2227886-02-2 (methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate)

Methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate is a chiral ester derivative featuring a hydroxyphenylacetamide moiety. Its stereospecific (R)-configuration ensures high enantiomeric purity, making it valuable for asymmetric synthesis and pharmaceutical intermediates. The presence of both hydroxyl and acetamido functional groups enhances its reactivity, enabling selective modifications for drug development. This compound exhibits excellent solubility in common organic solvents, facilitating its use in synthetic applications. Its structural features make it a promising precursor for bioactive molecules, particularly in the synthesis of chiral β-hydroxy esters and amides. The product is characterized by consistent purity and stability, meeting rigorous research and industrial standards.
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate structure
2227886-02-2 structure
Product name:methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate
CAS No:2227886-02-2
MF:C12H15NO4
Molecular Weight:237.251803636551
CID:5890756
PubChem ID:165680607

methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate 化学的及び物理的性質

名前と識別子

    • methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate
    • 2227886-02-2
    • EN300-1786119
    • インチ: 1S/C12H15NO4/c1-8(14)13-10-5-3-9(4-6-10)11(15)7-12(16)17-2/h3-6,11,15H,7H2,1-2H3,(H,13,14)/t11-/m1/s1
    • InChIKey: PBARJOLDBUUWGD-LLVKDONJSA-N
    • SMILES: O[C@H](CC(=O)OC)C1C=CC(=CC=1)NC(C)=O

計算された属性

  • 精确分子量: 237.10010796g/mol
  • 同位素质量: 237.10010796g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 4
  • 重原子数量: 17
  • 回転可能化学結合数: 5
  • 複雑さ: 272
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0.1
  • トポロジー分子極性表面積: 75.6Ų

methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1786119-0.05g
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate
2227886-02-2
0.05g
$1393.0 2023-09-19
Enamine
EN300-1786119-10.0g
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate
2227886-02-2
10g
$7128.0 2023-06-02
Enamine
EN300-1786119-2.5g
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate
2227886-02-2
2.5g
$3249.0 2023-09-19
Enamine
EN300-1786119-1.0g
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate
2227886-02-2
1g
$1658.0 2023-06-02
Enamine
EN300-1786119-0.5g
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate
2227886-02-2
0.5g
$1591.0 2023-09-19
Enamine
EN300-1786119-5g
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate
2227886-02-2
5g
$4806.0 2023-09-19
Enamine
EN300-1786119-0.25g
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate
2227886-02-2
0.25g
$1525.0 2023-09-19
Enamine
EN300-1786119-10g
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate
2227886-02-2
10g
$7128.0 2023-09-19
Enamine
EN300-1786119-0.1g
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate
2227886-02-2
0.1g
$1459.0 2023-09-19
Enamine
EN300-1786119-5.0g
methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate
2227886-02-2
5g
$4806.0 2023-06-02

methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate 関連文献

methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoateに関する追加情報

Comprehensive Overview of Methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate (CAS No. 2227886-02-2)

The compound methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate (CAS No. 2227886-02-2) is a chiral ester derivative with significant potential in pharmaceutical and biochemical applications. Its unique structure, featuring a hydroxypropanoate backbone and an acetamidophenyl group, makes it a valuable intermediate in the synthesis of bioactive molecules. Researchers and industry professionals are increasingly interested in this compound due to its role in drug discovery and its relevance to modern therapeutic strategies, such as targeted drug delivery and enzyme inhibition.

One of the key reasons for the growing attention toward methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate is its stereospecificity. The (3R) configuration ensures high enantiomeric purity, which is critical for applications in asymmetric synthesis and chiral drug development. This aligns with current trends in precision medicine, where the demand for enantiomerically pure compounds is rising. Users searching for terms like "chiral intermediates in drug synthesis" or "enantioselective hydroxypropanoate derivatives" will find this compound particularly relevant.

In addition to its pharmaceutical applications, methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate has been explored in biochemical research. Its acetamidophenyl moiety contributes to its ability to interact with biological targets, such as enzymes and receptors. This property has sparked interest in its potential as a scaffold for designing enzyme inhibitors or modulators. Searches related to "bioactive ester derivatives" or "4-acetamidophenyl applications" often lead to discussions about this compound's versatility.

The synthesis and characterization of methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate involve advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC). These methods ensure the compound's purity and confirm its structural integrity, which is essential for reproducibility in research. Keywords like "NMR analysis of hydroxypropanoate esters" or "HPLC purification of chiral compounds" are frequently associated with this topic, reflecting the technical rigor required in its study.

Another area of interest is the compound's potential role in green chemistry. With increasing emphasis on sustainable synthesis methods, researchers are investigating eco-friendly routes to produce methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate. This aligns with searches for "green synthesis of chiral esters" or "sustainable pharmaceutical intermediates." The compound's compatibility with biocatalysis and solvent-free reactions further enhances its appeal in this context.

From a commercial perspective, methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate is gaining traction as a high-value intermediate. Suppliers and manufacturers are responding to the demand by offering custom synthesis services and bulk quantities. Queries such as "CAS 2227886-02-2 suppliers" or "buy methyl (3R)-3-hydroxypropanoate derivatives" highlight its market relevance. Quality control and regulatory compliance are also critical considerations, as evidenced by searches for "GMP-grade chiral intermediates."

In summary, methyl (3R)-3-(4-acetamidophenyl)-3-hydroxypropanoate (CAS No. 2227886-02-2) is a multifaceted compound with applications spanning pharmaceuticals, biochemistry, and green chemistry. Its chiral nature, bioactive properties, and commercial viability make it a subject of ongoing research and industrial interest. By addressing user queries and aligning with current trends, this overview provides a comprehensive and SEO-optimized resource for professionals seeking detailed information on this compound.

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